3,7-dimethyl-1-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3,7-dimethyl-1-(2-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic activities against various cancer cell lines, indicating potential applications in anticancer drug development (Deady et al., 2003).
Toxicological Evaluation for Food and Beverage Applications
- Two novel bitter modifying flavour compounds underwent toxicological evaluation, suggesting their safety for use in food and beverage applications (Karanewsky et al., 2016).
Supramolecular Structures
- N(7)-alkoxybenzyl-substituted compounds demonstrated a wide range of supramolecular aggregation modes, highlighting the potential for designing novel molecular architectures (Trilleras et al., 2008).
Metal Complexes for Nucleobase Recognition
- The study on metal complexes of 6-pyrazolylpurine derivatives provided insights into metal-mediated base pair formation, which could be relevant in the design of artificial nucleobases for genetic engineering and molecular biology applications (Sinha et al., 2015).
Properties
IUPAC Name |
3,7-dimethyl-1-[(2-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-12-9-7-8-10-16(12)11-26-19(28)17-18(25(6)21(26)29)22-20(24(17)5)27-15(4)13(2)14(3)23-27/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXMIWXKXFNCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C(N3C)N4C(=C(C(=N4)C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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